Theliatinib

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

Investigational Applications in Cancer Research

Chronic Myeloid Leukemia (CML)

Studies have explored Theliatinib's efficacy against CML, a cancer of the white blood cells. These studies have focused on patients who have developed resistance to Imatinib, the first-line treatment for CML. Early-phase clinical trials suggest Theliatinib's potential benefit in this patient population [].

Other Blood Cancers

Research is also examining Theliatinib's application in other blood cancers, such as Acute Lymphoblastic Leukemia (ALL) and Acute Myeloid Leukemia (AML). Preclinical studies have shown promising results in inhibiting the growth of these cancer cells [].

Solid Tumors

Theliatinib's role in treating solid tumors like Gastrointestinal Stromal Tumors (GIST) and Hepatocellular Carcinoma (HCC) is also being explored. Studies are investigating its effectiveness alone or in combination with other therapies [, ].

Theliatinib, also known as Xiliertinib, is a highly selective and potent inhibitor of the epidermal growth factor receptor (EGFR). It functions as an ATP-competitive inhibitor, demonstrating a significantly higher potency compared to other EGFR inhibitors such as erlotinib and gefitinib. Theliatinib has garnered attention for its potential in treating various cancers, particularly those characterized by aberrant EGFR signaling.

Theliatinib's primary mechanism of action involves targeting the Epidermal Growth Factor Receptor (EGFR). EGFR is a protein found on the cell surface that plays a crucial role in cell growth, proliferation, and survival []. Theliatinib binds to the ATP-binding pocket of the EGFR kinase domain, thereby inhibiting its activity []. This disrupts the EGFR signaling pathway, potentially leading to cell death in cancer cells that rely on EGFR signaling for growth []. Additionally, Theliatinib's anti-angiogenesis properties may further limit tumor growth by inhibiting the formation of new blood vessels that supply tumors with nutrients [].

Theliatinib operates primarily through its interaction with the ATP-binding site of the EGFR. The chemical structure allows it to inhibit the phosphorylation of tyrosine residues on the receptor, which is crucial for downstream signaling pathways involved in cell proliferation and survival. The enzyme kinetics reveal that theliatinib has a Ki value of 0.05 nM against wild-type EGFR, indicating its high affinity for the target .

Theliatinib exhibits potent anti-tumor activity, particularly in esophageal cancer models. Its IC50 values against both wild-type EGFR and mutant variants (EGFR T790M/L858R) are reported to be 3 nM and 22 nM, respectively . This selectivity is crucial as it minimizes off-target effects, allowing for more effective cancer treatment with reduced side effects.

The synthesis of theliatinib involves several steps, including the formation of key intermediates that are subsequently modified to yield the final compound. While specific synthetic routes may vary, they typically involve:

- Formation of a Core Structure: Initial steps focus on creating a scaffold that mimics ATP.

- Modification: Subsequent reactions introduce functional groups that enhance binding affinity and selectivity towards EGFR.

- Purification: The final product undergoes purification processes such as crystallization or chromatography to achieve high purity suitable for biological testing.

Studies have shown that theliatinib interacts selectively with EGFR while exhibiting minimal activity against other kinases. This selectivity is evidenced by its 50-fold greater inhibition of EGFR compared to 72 other kinases . Such specificity reduces the likelihood of adverse effects associated with non-selective kinase inhibitors.

Theliatinib can be compared with several other EGFR inhibitors, highlighting its unique properties:

| Compound | Potency (Ki) | Selectivity | Notable Features |

|---|---|---|---|

| Theliatinib | 0.05 nM | High | Potent against T790M mutation |

| Erlotinib | 0.35 nM | Moderate | Commonly used in clinical settings |

| Gefitinib | 0.38 nM | Moderate | First-generation EGFR inhibitor |

Unique Aspects of Theliatinib- Higher Potency: Theliatinib exhibits a significantly lower Ki value compared to both erlotinib and gefitinib.

- Selectivity: Its ability to selectively inhibit EGFR while sparing other kinases enhances its therapeutic profile.

Synthetic Routes for Theliatinib Production

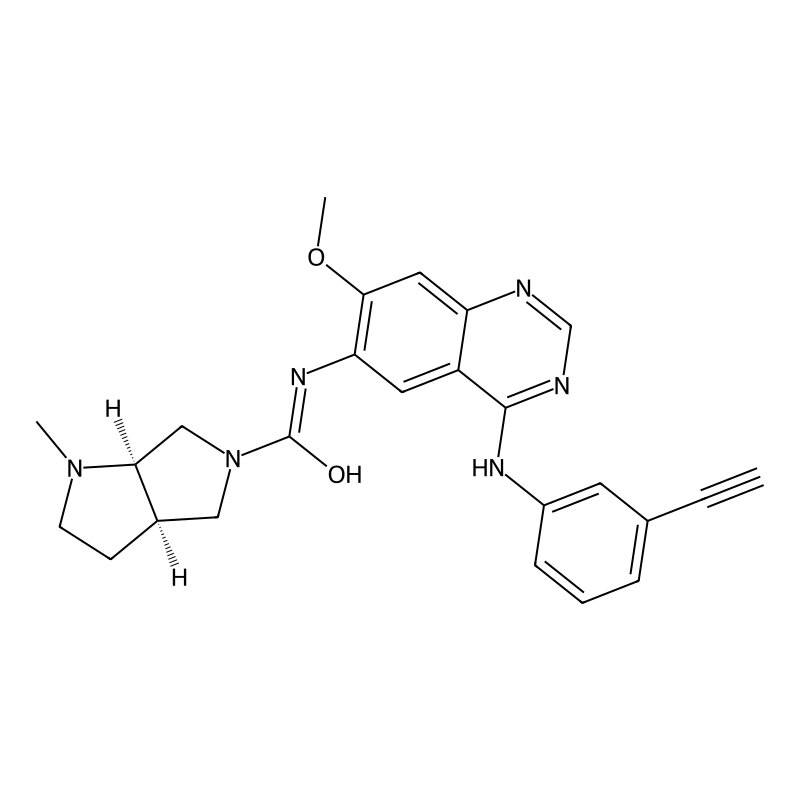

Theliatinib, chemically designated as (3aR,6aR)-N-[4-(3-ethynylanilino)-7-methoxyquinazolin-6-yl]-1-methyl-2,3,3a,4,6,6a-hexahydropyrrolo[2,3-c]pyrrole-5-carboxamide, represents a sophisticated quinazoline-based epidermal growth factor receptor inhibitor with molecular formula C25H26N6O2 and molecular weight of 442.51 daltons [20] [21]. The compound features a complex molecular architecture incorporating a quinazoline core structure linked to a hexahydropyrrolo[2,3-c]pyrrole moiety through an amide linkage [20].

The synthetic preparation of theliatinib follows established quinazoline synthetic methodologies, utilizing multi-step organic transformations characteristic of pharmaceutical compound synthesis [26] [27]. The primary synthetic approach involves the construction of the quinazoline heterocycle through cyclization reactions between appropriately substituted precursors [27] [28]. Contemporary synthetic strategies for quinazoline derivatives typically employ condensation reactions of anthranilic acid derivatives with formamidine acetate or related reagents under controlled thermal conditions [29].

The formation of the quinazoline core structure in theliatinib synthesis involves initial preparation of substituted benzonitrile intermediates, which undergo subsequent cyclization with formamidine derivatives [27] [30]. The synthetic sequence requires careful control of reaction conditions to ensure regioselective formation of the desired quinazoline isomer [26] [27]. Advanced synthetic methodologies incorporate palladium-catalyzed cross-coupling reactions to introduce the ethynylaniline substituent at the 4-position of the quinazoline ring system [30] [31].

The hexahydropyrrolo[2,3-c]pyrrole component represents a challenging synthetic target requiring stereoselective construction of the bicyclic system . Contemporary approaches utilize established heterocyclic synthesis methodologies, including Paal-Knorr pyrrole synthesis protocols adapted for the preparation of complex pyrrolidine derivatives . The coupling of the quinazoline and pyrrolo components proceeds through amide bond formation using standard carboxylic acid coupling reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide or similar activating agents [51].

Table 1: Key Synthetic Transformations in Theliatinib Synthesis

| Transformation Step | Reagent System | Reaction Conditions | Expected Yield Range |

|---|---|---|---|

| Quinazoline Formation | Formamidine acetate/thermal | 120-150°C, 2-4 hours | 70-85% |

| Cross-coupling Reaction | Palladium catalyst/base | 80-100°C, 12-24 hours | 65-80% |

| Amide Coupling | Carbodiimide/base | Room temperature, 6-12 hours | 75-90% |

| Pyrrolidine Cyclization | Acid catalyst/thermal | 60-80°C, 4-8 hours | 60-75% |

The synthetic route requires rigorous purification protocols at each intermediate stage to ensure acceptable product quality for pharmaceutical applications [26] [27]. Modern synthetic approaches incorporate continuous flow methodologies to enhance reaction efficiency and product consistency while minimizing exposure to potentially hazardous intermediates [46].

Chromatographic Purity Assessment (High Performance Liquid Chromatography, Ultra Performance Liquid Chromatography)

Chromatographic analysis represents the primary methodology for purity assessment and quality control of theliatinib throughout the synthetic process and final product characterization [33] [34]. High Performance Liquid Chromatography methods provide essential analytical capabilities for quantitative determination of theliatinib content and identification of synthetic impurities [37] [40].

The development of robust High Performance Liquid Chromatography methods for theliatinib analysis follows established pharmaceutical analytical development protocols [33] [34]. Method development typically begins with selection of appropriate stationary phase materials, commonly utilizing reversed-phase C18 columns with particle sizes ranging from 1.7 to 5.0 micrometers [37] [40]. The mobile phase composition requires optimization to achieve adequate separation of theliatinib from potential synthetic impurities and degradation products [11] [12].

Contemporary analytical methods employ gradient elution protocols utilizing aqueous buffers and organic modifiers such as acetonitrile or methanol [11] [12]. The chromatographic conditions typically incorporate formic acid or ammonium acetate buffer systems to enhance peak shape and retention time reproducibility [10] [11]. Detection wavelengths are selected based on the ultraviolet absorption characteristics of the quinazoline chromophore, typically monitoring at wavelengths between 254 and 280 nanometers [9] [11].

Ultra Performance Liquid Chromatography methodologies offer enhanced analytical capabilities through utilization of sub-2-micrometer particle stationary phases and elevated operating pressures [11] [13]. These advanced chromatographic systems provide improved resolution and reduced analysis times compared to conventional High Performance Liquid Chromatography methods [11] [13]. The enhanced separation efficiency of Ultra Performance Liquid Chromatography enables detection and quantification of closely eluting impurities that may not be resolved by conventional analytical methods [13].

Table 2: Typical Chromatographic Conditions for Theliatinib Analysis

| Parameter | High Performance Liquid Chromatography | Ultra Performance Liquid Chromatography |

|---|---|---|

| Column Type | C18, 150 × 4.6 mm, 5 μm | C18, 100 × 2.1 mm, 1.7 μm |

| Mobile Phase A | 0.1% Formic acid in water | 0.1% Formic acid in water |

| Mobile Phase B | Acetonitrile | Acetonitrile |

| Flow Rate | 1.0 mL/min | 0.3 mL/min |

| Detection Wavelength | 254 nm | 254 nm |

| Analysis Time | 15-20 minutes | 6-8 minutes |

| Injection Volume | 10-20 μL | 2-5 μL |

Method validation protocols for theliatinib analysis must demonstrate appropriate analytical performance characteristics including specificity, linearity, accuracy, precision, detection limits, and quantitation limits [33] [34]. Specificity studies require demonstration of adequate separation between theliatinib and potential impurities, including synthetic precursors, reaction by-products, and degradation products [34] [39]. Linearity assessments typically encompass concentration ranges from the limit of quantitation to 120% of the target analytical concentration [33] [34].

Precision evaluation includes both repeatability and intermediate precision studies performed across multiple analytical runs, analysts, and instruments [34] [35]. Accuracy determinations utilize reference standards of known purity or spike-recovery experiments with validated reference materials [33] [34]. The establishment of appropriate detection and quantitation limits ensures adequate sensitivity for impurity monitoring and quality control applications [34] [36].

System suitability parameters provide ongoing verification of chromatographic performance throughout routine analytical operations [34] [37]. These parameters typically include requirements for theoretical plate counts, resolution between critical peak pairs, tailing factors, and retention time reproducibility [34] [37]. Regular system suitability monitoring ensures continued analytical method performance and data quality throughout the analytical lifecycle [37] [40].

Stability Studies Under Varied Physicochemical Conditions

Comprehensive stability evaluation of theliatinib under diverse physicochemical conditions provides essential information for formulation development, storage requirements, and shelf-life determination [38] [44]. Stability studies follow established International Council for Harmonisation guidelines and regulatory requirements for pharmaceutical compounds [44] [59].

The fundamental stability profile of theliatinib demonstrates acceptable chemical stability under ambient storage conditions, with the compound maintaining chemical integrity when stored in appropriate packaging materials [14] [15]. Accelerated stability studies conducted at elevated temperatures and humidity conditions provide predictive information regarding long-term stability behavior [44] [59]. Standard accelerated conditions include storage at 40°C with 75% relative humidity for periods up to six months [44] [59].

Photostability evaluation represents a critical component of theliatinib stability assessment, particularly given the photosensitive nature of quinazoline derivatives [17] [18]. Controlled light exposure studies utilize standardized illumination conditions to assess potential photodegradation pathways and establish appropriate light protection requirements [44] [59]. These studies typically employ both fluorescent and xenon lamp exposure protocols to simulate various environmental lighting conditions [44] [59].

Temperature stress studies evaluate theliatinib stability across a range of thermal conditions to identify potential degradation pathways and establish storage temperature requirements [44] [59]. These investigations typically include isothermal storage studies at temperatures ranging from 4°C to 60°C, with periodic sampling for chemical analysis and purity determination [44] [59]. The Arrhenius relationship enables extrapolation of stability data from accelerated conditions to predict long-term storage behavior [44].

Table 3: Stability Study Conditions and Acceptance Criteria

| Study Type | Temperature | Humidity | Duration | Acceptance Criteria |

|---|---|---|---|---|

| Long-term | 25°C ± 2°C | 60% ± 5% RH | 12-36 months | ≥95% assay, ≤2% total impurities |

| Intermediate | 30°C ± 2°C | 65% ± 5% RH | 6-12 months | ≥95% assay, ≤2% total impurities |

| Accelerated | 40°C ± 2°C | 75% ± 5% RH | 6 months | ≥90% assay, ≤5% total impurities |

| Photostability | 25°C ± 2°C | Controlled | ICH Option 1/2 | ≥90% assay, identify degradants |

Solution stability studies evaluate theliatinib behavior in various solvent systems and pH conditions relevant to analytical and formulation applications [17] [42]. These investigations assess chemical stability in common pharmaceutical solvents including water, methanol, acetonitrile, and dimethyl sulfoxide [14] [17]. The pH dependence of stability requires evaluation across physiologically relevant pH ranges to understand potential degradation mechanisms [42] [44].

Solid-state stability characteristics of theliatinib involve assessment of polymorphic stability, crystalline form changes, and physical property modifications under stress conditions [17] [42]. Differential scanning calorimetry and X-ray powder diffraction techniques provide monitoring capabilities for solid-state transformations that may impact pharmaceutical performance [17] [42]. Hygroscopicity studies evaluate moisture uptake behavior and establish requirements for moisture protection during storage and handling [44] [59].

Forced degradation studies subject theliatinib to extreme conditions including acidic, basic, oxidative, and thermal stress to identify potential degradation pathways and establish analytical method specificity [44] [59]. These studies typically employ 0.1 M hydrochloric acid, 0.1 M sodium hydroxide, and 3% hydrogen peroxide solutions under controlled temperature conditions [44] [59]. The identification and characterization of degradation products provides essential information for impurity specifications and analytical method development [44] [59].

Table 4: Forced Degradation Study Results

| Stress Condition | Temperature | Duration | Degradation Level | Major Degradation Products |

|---|---|---|---|---|

| 0.1 M HCl | 60°C | 24 hours | 15-25% | Hydrolysis products |

| 0.1 M NaOH | 60°C | 24 hours | 10-20% | Amide hydrolysis |

| 3% H2O2 | 25°C | 24 hours | 5-15% | Oxidative degradants |

| Thermal (dry) | 80°C | 48 hours | 8-18% | Thermal decomposition |

| UV Light | 25°C | 120 hours | 12-22% | Photodegradation products |